1-(3-Methoxybenzoyl)piperidin-4-one oxime
Description
Historical Context and Chemical Significance of Piperidinone Heterocycles
The piperidine (B6355638) ring is a fundamental heterocyclic scaffold in medicinal chemistry and is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals. rsc.org Piperidin-4-ones, a class of piperidine derivatives featuring a ketone group at the 4-position, have garnered significant attention as versatile building blocks in organic synthesis. dntb.gov.ua Their history is intertwined with the development of synthetic methodologies for heterocyclic compounds, with early work focusing on condensation reactions to construct the six-membered ring.
The chemical significance of piperidinone heterocycles lies in their broad spectrum of pharmacological activities. These compounds have been shown to exhibit a range of biological effects, including analgesic, anti-inflammatory, antimicrobial, and central nervous system depressant activities. mdpi.com The presence of the ketone functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery. dntb.gov.ua Moreover, the piperidinone scaffold serves as a key intermediate in the synthesis of more complex molecules, including various alkaloids and therapeutic agents. dntb.gov.ua
Importance of Oxime Functionality in Organic Synthesis and Reactivity
Oximes, characterized by the R1R2C=NOH functional group, are a class of organic compounds with a rich history in organic chemistry, dating back to their discovery in the 19th century. They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.gov This straightforward formation makes them valuable derivatives for the purification and characterization of carbonyl compounds. nih.gov
The importance of oxime functionality in organic synthesis is multifaceted. Oximes serve as crucial intermediates in a variety of chemical transformations. acs.org One of the most notable is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. acs.org This reaction has significant industrial applications, such as in the synthesis of caprolactam, a precursor to Nylon-6. acs.org Furthermore, oximes can be readily reduced to form amines or hydrolyzed back to the parent carbonyl compound, highlighting their utility as protecting groups. nih.gov
In terms of reactivity, the C=N double bond and the hydroxyl group of the oxime confer a unique set of chemical properties. They can exist as E/Z stereoisomers, which can influence their biological activity. mdpi.com The oxime moiety is also a key component in a number of FDA-approved drugs, particularly in the cephalosporin (B10832234) class of antibiotics, where it enhances stability and antibacterial spectrum. nih.gov
Structural and Electronic Influence of the 3-Methoxybenzoyl Moiety
The 3-methoxybenzoyl group is an aromatic acyl substituent that imparts specific structural and electronic characteristics to a molecule. The benzoyl portion provides a rigid, planar scaffold, while the methoxy (B1213986) group (-OCH3) at the meta-position (position 3) influences the electronic properties of the aromatic ring.
In the context of medicinal chemistry, the incorporation of a methoxybenzoyl moiety can significantly impact a compound's pharmacological profile. The methoxy group can participate in hydrogen bonding and can influence the molecule's ability to bind to biological targets. tandfonline.com Its presence can also affect metabolic stability and pharmacokinetic properties.
Academic Research Landscape of Multifunctional Oxime Derivatives
The academic research landscape for multifunctional oxime derivatives is vibrant and expanding, driven by their diverse applications in medicinal chemistry, materials science, and catalysis. rsc.org Recent research has focused on the development of novel synthetic methodologies to access structurally complex and diverse oxime derivatives. This includes the use of transition-metal catalysis and photocatalysis to achieve new types of bond formations and functionalizations. nsf.gov
In the realm of medicinal chemistry, there is a continuous effort to synthesize and evaluate new oxime-containing compounds for various therapeutic areas. nih.gov Research is ongoing to develop more effective oxime-based reactivators of acetylcholinesterase for the treatment of organophosphate poisoning. nih.gov Furthermore, the incorporation of the oxime functionality into different molecular scaffolds is being explored to generate novel anticancer, antimicrobial, and anti-inflammatory agents. medcraveonline.com
Data Tables
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(3-Methoxybenzoyl)piperidin-4-one (B3072431) oxime | C13H16N2O3 | 248.28 |
| Functional Group/Scaffold | Key Features | Significance |
| Piperidin-4-one | Six-membered nitrogen heterocycle with a ketone | Versatile synthetic intermediate, common in bioactive molecules. |
| Oxime | C=NOH functional group | Used in synthesis, as protecting groups, and found in pharmaceuticals. |
| 3-Methoxybenzoyl | Aromatic acyl group with a meta-methoxy substituent | Influences electronic properties, molecular structure, and biological activity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyiminopiperidin-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-4-2-3-10(9-12)13(16)15-7-5-11(14-17)6-8-15/h2-4,9,17H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBFGRXHREYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260762 | |
| Record name | 1-(3-Methoxybenzoyl)-4-piperidinone 4-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016507-96-2 | |
| Record name | 1-(3-Methoxybenzoyl)-4-piperidinone 4-oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxybenzoyl)-4-piperidinone 4-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Methoxybenzoyl Piperidin 4 One Oxime
Precursor Synthesis: 1-(3-Methoxybenzoyl)piperidin-4-one (B3072431)
The foundational step in producing the target oxime is the efficient synthesis of its precursor, 1-(3-methoxybenzoyl)piperidin-4-one. This involves the formation of an amide bond between the piperidin-4-one nitrogen and a 3-methoxybenzoyl group.
N-Acylation Protocols for Piperidin-4-one Derivatives
The most direct route to 1-(3-methoxybenzoyl)piperidin-4-one is the N-acylation of piperidin-4-one or its salts. This reaction typically involves the coupling of piperidin-4-one with an activated form of 3-methoxybenzoic acid, such as 3-methoxybenzoyl chloride. The choice of reaction conditions, including the base and solvent, is critical for achieving high yields and purity.
Commonly employed methods for N-acylation that are applicable to this synthesis include the Schotten-Baumann reaction, which utilizes an acyl chloride under basic conditions. For instance, piperidin-4-one can be treated with 3-methoxybenzoyl chloride in the presence of an inorganic base like potassium carbonate or an organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). nih.govchemicalforums.com The solvent choice can range from polar protic (e.g., ethanol) to apolar aprotic (e.g., dichloromethane), depending on the specific base and desired reaction temperature. chemicalforums.com
More advanced peptide coupling reagents can also be employed for the direct condensation of 3-methoxybenzoic acid with piperidin-4-one. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide mild and efficient conditions for amide bond formation. nih.gov
Table 1: Comparison of N-Acylation Protocols for Piperidin-4-one Scaffolds
| Method | Acylating Agent | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Schotten-Baumann | 3-Methoxybenzoyl chloride | K₂CO₃ / DIPEA | EtOH / DCM | 25-80°C | A classic, robust method; microwave activation can reduce reaction times. chemicalforums.com |
| Peptide Coupling | 3-Methoxybenzoic acid | HATU / DIPEA | DMF | Room Temp | Mild conditions, suitable for sensitive substrates, though reagents are more expensive. nih.gov |
| Acyl Chloride/Base | Acryloyl chloride | TEA | DMF | Not specified | Used for synthesizing N-acyl piperidones, demonstrating the general applicability of the acyl chloride method. rsc.org |
| In-situ Activation | Carboxylic Acid / POCl₃ | Pyridine (B92270) | Not specified | Not specified | Carboxylic acid is activated in-situ to form a mixed anhydride (B1165640) before reacting with an amine (or oxime). researchgate.net |
Multicomponent Reaction Approaches to Piperidinone Scaffolds
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly constructing complex molecular scaffolds like piperidinones from simple, readily available starting materials in a single pot. acs.orgnih.gov These reactions are highly atom-economical and can significantly shorten synthetic sequences.
The Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses an aldehyde (like 3-methoxybenzaldehyde), a β-dicarbonyl compound (or its synthetic equivalent like acetonedicarboxylic acid), and an amine (like ammonia (B1221849) or an ammonium (B1175870) salt) to form a polysubstituted 4-piperidone (B1582916) ring. wikipedia.org While this would not directly yield the N-benzoyl derivative, it provides a versatile route to the core piperidinone structure, which could then be N-functionalized or modified.
Modern variations of MCRs, including those involving radical processes or transition-metal catalysis, have expanded the scope and complexity of accessible piperidinone scaffolds. acs.orgresearchgate.net For example, a four-component reaction involving an intermolecular Diels-Alder reaction has been developed to produce highly substituted piperidones. researchgate.net Another approach utilizes a one-pot condensation of aldehydes, amines, and β-ketoesters, often in environmentally benign solvents like water, to generate functionalized piperidines. scispace.com
Chemo- and Regioselective Considerations in Piperidinone Ring Formation
The synthesis of substituted piperidinones, particularly through MCRs or cyclization strategies, must address challenges of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a bond is formed.
In reactions like the Petrenko-Kritschenko synthesis, the choice of starting materials dictates the substitution pattern. wikipedia.org For more complex targets, controlling the regiochemistry of ring closure is paramount. For example, in the synthesis of chiral piperidines, chemo-enzymatic methods have been developed to achieve high enantio- and regioselectivity, offering precise control over the placement of substituents. nih.gov These strategies often involve the stereoselective reduction of tetrahydropyridine (B1245486) intermediates. nih.gov
Similarly, in 1,3-dipolar cycloaddition reactions used to form heterocyclic rings, the regioselectivity is governed by the electronic properties of the dipole and dipolarophile. researchgate.net Careful selection of reactants and catalysts is necessary to ensure the desired constitutional isomer is formed as the major product.
Oxime Formation: Stereoselective and Green Approaches
Once the 1-(3-methoxybenzoyl)piperidin-4-one precursor is obtained, the next step is its conversion to the corresponding oxime. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.
Optimized Condensation Reactions with Hydroxylamine Hydrochloride
The standard method for preparing ketoximes involves the reaction of a ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. researchgate.netprepchem.com The base, such as sodium acetate (B1210297) or potassium hydroxide, neutralizes the HCl, liberating free hydroxylamine to react with the ketone carbonyl.
The reaction conditions for the oximation of piperidin-4-ones can be optimized for yield and reaction time. Studies on related piperidinone systems have demonstrated that this condensation can be carried out in various solvents, including ethanol (B145695) or pyridine. nih.govmdpi.com
In line with the principles of green chemistry, solvent-free mechanochemical methods have been developed for oxime synthesis. mdpi.comrsc.org This approach involves grinding the ketone, hydroxylamine hydrochloride, and a solid base (e.g., NaOH or Na₂CO₃) in a mortar and pestle or a ball mill. mdpi.com This technique minimizes solvent waste, can lead to shorter reaction times, and reduces potential hazards associated with handling hydroxylamine in solution. mdpi.comrsc.org
Table 2: Selected Methods for Ketoxime Synthesis from Ketones
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Classical Condensation | Ketone, NH₂OH·HCl, Base (e.g., NaOAc, K₂CO₃) | Ethanol, Reflux | Well-established, reliable procedure. researchgate.netprepchem.com |
| Pyridine Solvent | Ketone, NH₂OH·HCl | Pyridine, Reflux | Can lead to high yields, as pyridine acts as both solvent and base. mdpi.com |
| Mechanochemical | Ketone, NH₂OH·HCl, Base (e.g., NaOH) | Mortar/pestle or ball mill, solvent-free | Environmentally friendly, reduced risk, rapid conversion. mdpi.comrsc.org |
| Hypervalent Iodine | Ketoxime, Koser's reagent [PhI(OH)OTs] | THF, Room Temp | This method describes the reverse reaction (hydrolysis of oxime to ketone), highlighting a mild pathway for this transformation. organic-chemistry.org |
Control of (E/Z)-Stereoisomerism in Ketoxime Synthesis
The reaction of an unsymmetrical ketone like 1-(3-methoxybenzoyl)piperidin-4-one with hydroxylamine can result in the formation of two geometric isomers, (E) and (Z), which differ in the spatial arrangement of the hydroxyl group relative to the substituents on the C=N double bond. The ratio of these isomers is often under thermodynamic control, which can complicate purification and characterization. thieme.de
Achieving stereoselectivity to favor a single isomer is a significant goal in modern synthesis. Several strategies have been developed to control or separate (E/Z) isomers:
Chromatographic Separation: In many cases, the (E) and (Z) isomers can be separated using column chromatography. mdpi.com
Isomerization: A mixture of isomers can sometimes be converted to the more stable single isomer under acidic or basic conditions. For example, treating a mixture with a protic or Lewis acid under anhydrous conditions can selectively precipitate one isomer as an immonium complex, which can then be neutralized to recover the pure isomer. mdpi.comgoogle.com
Stereospecific Synthesis: Advanced methods aim to directly synthesize a single isomer. One such approach involves the reaction of oxime chlorides with arylboronic acids via a stereospecific 1,4-metallate shift, which can produce single-geometry ketoximes with excellent stereoselectivity. researchgate.net
In the context of substituted piperidin-4-one oxime ethers, spectroscopic analysis (¹H and ¹³C NMR) is crucial for determining the stereochemistry, with studies often finding a preference for the (E)-isomer where the N-O bond is oriented syn to the less sterically hindered C-5 position of the piperidine (B6355638) ring. nih.gov
Solvent-Free and Mechanochemical Methods for Oximation
The oximation of ketones is a fundamental transformation in organic synthesis, traditionally carried out in solution. However, contemporary chemistry is increasingly moving towards more environmentally benign methods that reduce or eliminate the use of volatile organic solvents. nih.gov Solvent-free and mechanochemical techniques have emerged as powerful alternatives. rsc.org
Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, often with a minimal amount of liquid to assist the process, offers several advantages. researchgate.net These include shorter reaction times, milder reaction conditions, and simplified purification procedures. rsc.org The conversion of ketones to their corresponding oximes has been successfully achieved using these methods. rsc.org For the synthesis of 1-(3-methoxybenzoyl)piperidin-4-one oxime, this would involve the grinding of the precursor ketone, 1-(3-methoxybenzoyl)piperidin-4-one, with hydroxylamine hydrochloride and a solid base like sodium hydroxide. rsc.org The reaction can be monitored by techniques such as IR spectroscopy, observing the disappearance of the carbonyl stretch of the ketone and the appearance of the hydroxyl stretch of the oxime. rsc.org
Another green approach is the use of a catalyst under solvent-free conditions. For instance, bismuth(III) oxide (Bi2O3) has been shown to effectively catalyze the oximation of a wide range of aldehydes and ketones by simple grinding with hydroxylamine hydrochloride at room temperature, without the need for a base. nih.gov This method minimizes waste and simplifies the work-up process, as the catalyst can be recovered by filtration. nih.gov
The table below illustrates a hypothetical comparison of different oximation methods for the synthesis of this compound, based on general findings in the literature for other ketones.
| Method | Reagents | Conditions | Reaction Time | Yield (%) | Ref. |
| Conventional | Hydroxylamine HCl, Pyridine, Ethanol | Reflux | Several hours | Moderate | nih.gov |
| Mechanochemical | Hydroxylamine HCl, NaOH, (Methanol) | Grinding (mortar & pestle) | 10-30 min | High | rsc.orgrsc.org |
| Solvent-Free Catalytic | Hydroxylamine HCl, Bi2O3 | Grinding (mortar & pestle) | 5-15 min | Excellent | nih.gov |
This table is illustrative and based on general methodologies, not on specific experimental data for the target compound.
Overall Synthetic Strategy: Convergent vs. Linear Pathways
The architectural complexity of a target molecule often dictates the most efficient synthetic strategy. Two primary strategies are linear and convergent synthesis. chemistnotes.com
A linear synthesis assembles a molecule in a stepwise fashion, with each step building upon the previous one. chemistnotes.com For this compound, a plausible linear route would be:
Acylation: Reaction of piperidin-4-one with 3-methoxybenzoyl chloride to form 1-(3-methoxybenzoyl)piperidin-4-one.
Oximation: Conversion of the resulting ketone to the final oxime product, this compound, using one of the methods described in section 2.2.3.
Fragment 1 Synthesis: Preparation of piperidin-4-one oxime from piperidin-4-one.
Fragment 2 Synthesis: Preparation of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid.
Coupling: Acylation of piperidin-4-one oxime with 3-methoxybenzoyl chloride to yield the final product.
This approach can be advantageous if the coupling of the two fragments is a high-yielding reaction. It also allows for the synthesis and purification of the fragments in larger quantities before the final coupling step.
Development of High-Yielding and Scalable Synthetic Routes
Moving from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors to ensure the route is high-yielding, cost-effective, safe, and environmentally sustainable.
For the synthesis of this compound, a scalable route would likely favor the linear approach due to the simplicity and commercial availability of the starting materials, piperidin-4-one and 3-methoxybenzoyl chloride. However, optimization of each step is critical.
Key considerations for scalability include:
Reagent and Catalyst Selection: Utilizing inexpensive and readily available reagents is paramount. For the oximation step, moving from a stoichiometric base like pyridine to a catalytic, solvent-free method would significantly improve the process's green credentials and reduce costs. nih.gov
Reaction Conditions: Optimization of temperature, pressure, reaction time, and concentration is crucial. For the acylation step, using a non-nucleophilic base like triethylamine in an appropriate solvent can drive the reaction to completion. For the oximation, mechanochemical or solvent-free methods can drastically reduce reaction times and energy consumption compared to traditional refluxing methods. rsc.orgrsc.org
Purification: Developing a purification strategy that avoids chromatography is highly desirable for large-scale production. Crystallization is often the preferred method. The choice of solvent for crystallization is critical to obtain high purity and yield.
Process Safety: A thorough risk assessment of all reagents and reaction conditions is necessary to ensure the process is safe to operate on a large scale.
The development of a high-yielding and scalable route for this compound would involve a systematic study of these parameters for both the acylation and oximation steps to achieve the optimal balance of yield, purity, cost, and safety.
Chemical Reactivity and Transformation Studies of 1 3 Methoxybenzoyl Piperidin 4 One Oxime
Reactions of the Oxime Functional Group
The C=N-OH moiety of the oxime is a versatile functional group, susceptible to rearrangement, reduction, oxidation, and participation in cycloaddition reactions.
Beckmann Rearrangement: Mechanistic Insights and Product Diversification
The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For cyclic ketoximes like 1-(3-methoxybenzoyl)piperidin-4-one (B3072431) oxime, this reaction results in a ring-expansion to yield a lactam. wikipedia.orgchem-station.com The reaction is initiated by protonation or activation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org
In the case of 1-(3-methoxybenzoyl)piperidin-4-one oxime, the two carbon atoms alpha to the oxime group are not equivalent. This leads to the possibility of two different regioisomeric lactam products, depending on which carbon-carbon bond migrates.
Migration of the C3-C4 bond: This pathway leads to the formation of 1-(3-methoxybenzoyl)-1,4-diazepan-5-one.
Migration of the C5-C4 bond: This pathway results in the formation of 1-(3-methoxybenzoyl)-1,5-diazepan-4-one.
The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime (E/Z isomers) and the migratory aptitude of the neighboring groups. chem-station.com Under acidic conditions, E/Z isomerization can occur, potentially leading to a mixture of both lactam products. wikipedia.orgchem-station.com The reaction can be promoted by a variety of acidic reagents. wikipedia.orgnih.gov
| Catalyst/Reagent System | Description | Reference |
| Classical Acids | Strong acids like sulfuric acid, polyphosphoric acid, and HCl are traditionally used. The "Beckmann solution" consists of acetic acid, HCl, and acetic anhydride (B1165640). | wikipedia.org |
| Lewis Acids | Metal triflates, such as Ca(NTf2)2, Yb(OTf)3, and Ga(OTf)3, have been shown to be effective catalysts for the rearrangement. | nih.govnih.gov |
| Activating Agents | Reagents like tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride activate the hydroxyl group to facilitate the rearrangement under milder conditions. | wikipedia.org |
| Organocatalysts | Boronic acid systems have been developed for a true organocatalytic Beckmann rearrangement. | organic-chemistry.org |
Reductions to Amines and Other Nitrogen-Containing Compounds
The oxime group can be readily reduced to a primary amine. This transformation is a key method for synthesizing 4-aminopiperidine (B84694) derivatives, which are valuable scaffolds in medicinal chemistry. mdpi.com The reduction involves the C=N double bond and the N-O single bond.
Strong hydride reagents are typically required for this transformation. stackexchange.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of oximes to primary amines. mdma.chquora.com The reaction proceeds by hydride attack on the carbon of the C=N bond, followed by reductive cleavage of the N-O bond. stackexchange.com The N-benzoyl group on the piperidine (B6355638) nitrogen is an amide and is also susceptible to reduction by LiAlH₄ to a benzyl (B1604629) group. masterorganicchemistry.com Therefore, treatment of this compound with excess LiAlH₄ is expected to yield 1-(3-methoxybenzyl)piperidin-4-amine.
Catalytic hydrogenation is another widely used method. However, the reduction of oximes can sometimes be challenging, with potential for the formation of secondary amines or incomplete reduction to hydroxylamines. nih.gov The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine.
| Reagent | Expected Product(s) | Notes | Reference |
| LiAlH₄ | 1-(3-Methoxybenzyl)piperidin-4-amine | Reduces both the oxime to an amine and the N-benzoyl amide to a benzyl group. | mdma.chquora.commasterorganicchemistry.com |
| H₂/Catalyst (e.g., PtO₂, Raney Ni) | 1-(3-Methoxybenzoyl)piperidin-4-amine or 1-(3-Methoxybenzyl)piperidin-4-amine | The N-benzoyl group may or may not be reduced depending on the catalyst and conditions. | nih.gov |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Not a direct reduction of the oxime. | Used in reductive amination of the parent ketone to form amines. | mdpi.com |
Oxidative Transformations of the Oxime Moiety
Oxidative cleavage, or deoximation, regenerates the parent carbonyl compound from the oxime. This reaction is important as oximation is often used as a method for the protection or purification of ketones. nih.gov A variety of oxidizing agents can accomplish this transformation under mild conditions, avoiding over-oxidation of the resulting ketone. tandfonline.comorganic-chemistry.org
Hypervalent iodine reagents, such as phenyl iodonium (B1229267) (III) diacetate (PIDA), are effective for the oxidative cleavage of oximes. nih.gov Other methods include the use of peroxymonosulfate (B1194676) (Oxone®), which provides a convenient and inexpensive route to deoximation. tandfonline.com More recently, photocatalytic methods using photoexcited nitroarenes have been developed for the mild and functional group-tolerant conversion of oximes back to their parent ketones. rsc.orgrsc.org In the context of this compound, these methods would regenerate 1-(3-methoxybenzoyl)piperidin-4-one.
Beyond simple cleavage, oximes can undergo other oxidative transformations. For instance, oxidation with stronger reagents can sometimes lead to the formation of nitro compounds, though this is less common for ketoximes compared to aldoximes. wikipedia.org
| Reagent/Method | Product | Key Features | Reference |
| Phenyl Iodonium (III) Diacetate (PIDA) | 1-(3-Methoxybenzoyl)piperidin-4-one | Facile and efficient cleavage. | nih.gov |
| Peroxymonosulfate (Oxone®) | 1-(3-Methoxybenzoyl)piperidin-4-one | Inexpensive, safe, and versatile oxidant. | tandfonline.com |
| Photoexcited Nitroarenes | 1-(3-Methoxybenzoyl)piperidin-4-one | Mild, functional group tolerant, uses visible light. | rsc.orgrsc.org |
| CuCl₂ • 2H₂O | 1-(3-Methoxybenzoyl)piperidin-4-one | Simple procedure with readily recoverable copper salt. | organic-chemistry.org |
Reactivity of the Piperidin-4-one Ring System
The N-acyl piperidinone core possesses its own reactive sites, distinct from the oxime functionality. The reactivity is primarily centered on the piperidine nitrogen and the carbons alpha to the former carbonyl group.
Nucleophilic and Electrophilic Reactions on the Piperidinone Core
The reactivity of the piperidinone core is best discussed by considering the parent ketone, 1-(3-methoxybenzoyl)piperidin-4-one. The N-benzoyl group is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. It reduces the nucleophilicity of the piperidine nitrogen, making reactions like N-alkylation more difficult compared to an N-alkyl piperidine.
Nucleophilic Reactions: The primary site for nucleophilic attack on the parent ketone is the carbonyl carbon at C4. This allows for a wide range of standard ketone reactions:
Addition of Grignard or Organolithium Reagents: Reaction with organometallic reagents would yield tertiary alcohols.
Reductive Amination: Reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride would produce substituted 4-aminopiperidines. mdpi.com
Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.
Electrophilic Reactions: The protons on the carbons alpha to the carbonyl group (C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles.
Alkylation: Alkylation at the C3/C5 position can be achieved by treating the ketone with a base followed by an alkyl halide. rsc.orgnih.gov The N-benzoyl group enhances the acidity of these protons, facilitating enolate formation. Studies on 1-benzoyl-4-piperidones have shown that alkylation is a feasible pathway to introduce substituents on the piperidine ring. rsc.orglookchem.com
Electrophilic Aromatic Substitution: The 3-methoxybenzoyl group itself can undergo electrophilic aromatic substitution. The methoxy (B1213986) group is an ortho-, para-director, meaning electrophiles would preferentially add to the positions ortho or para to the methoxy group on the benzene (B151609) ring. The piperidinone moiety would act as a deactivating group.
The piperidine ring itself is generally not susceptible to electrophilic attack due to the deactivating effect of the adjacent N-benzoyl group. researchgate.netyoutube.com
Influence of the 3-Methoxybenzoyl Substituent on Ring Reactivity
The decreased nucleophilicity of the nitrogen can influence the rates and outcomes of reactions involving the piperidine ring itself. For instance, in reactions such as N-alkylation or N-acylation, the reactivity would be diminished compared to a non-acylated piperidine. Furthermore, the conformational properties of the piperidine ring can be affected by the bulky N-aroyl substituent, which can in turn influence the stereochemical outcome of reactions at the C4 position. Studies on related N-aryl piperidine derivatives have shown that substituents on the aromatic ring can greatly influence their biological activity and receptor binding affinity, suggesting that electronic and steric factors of the aroyl group play a crucial role in molecular interactions. nih.govnih.gov
The presence of the methoxy group at the meta-position of the benzoyl ring has a more subtle electronic effect on the piperidine nitrogen compared to ortho or para substituents. Its mild electron-donating character through resonance is attenuated by its inductive electron-withdrawing effect. This can lead to a fine-tuning of the electronic properties of the N-acyl group, which may be exploited in synthetic strategies.
Ring-Opening and Ring-Contraction/Expansion Reactions
The piperidin-4-one oxime structure is susceptible to various rearrangement reactions that can lead to either ring contraction or expansion. Two classical name reactions applicable to ketoximes are the Beckmann rearrangement and the Neber rearrangement.
Beckmann Rearrangement: Under acidic conditions (e.g., using acids like sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride), the oxime of 1-(3-methoxybenzoyl)piperidin-4-one can undergo a Beckmann rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the migration of a group anti-periplanar to the oxime's leaving group (typically a hydroxyl group activated by protonation or conversion to a sulfonate ester). For a cyclic ketoxime like this, the rearrangement results in a ring-expanded lactam. wikipedia.org The migration of one of the C-C bonds of the piperidine ring would lead to the formation of a seven-membered diazepan-2-one derivative. The regioselectivity of the migration (i.e., which C-C bond migrates) is determined by the stereochemistry of the oxime (E or Z isomer).
Neber Rearrangement: The Neber rearrangement offers a pathway to α-amino ketones from ketoximes. wikipedia.org This transformation is typically carried out by first converting the oxime to a better leaving group, such as a tosylate. Treatment with a base then leads to the formation of an intermediate azirine, which is subsequently hydrolyzed to yield the α-amino ketone. wikipedia.org In the case of 1-(3-methoxybenzoyl)piperidin-4-one O-tosyloxime, this would result in the formation of 1-(3-methoxybenzoyl)-3-aminopiperidin-4-one. This reaction provides a valuable method for introducing an amino group adjacent to the carbonyl functionality.
The table below summarizes potential products from these rearrangements.
| Starting Material | Reaction | Reagents | Potential Product(s) |
| This compound | Beckmann Rearrangement | Acid (e.g., H₂SO₄) or PCl₅ | A substituted 1,4-diazepan-5-one |
| 1-(3-Methoxybenzoyl)piperidin-4-one O-tosyloxime | Neber Rearrangement | Base (e.g., EtO⁻) then H₂O | 1-(3-Methoxybenzoyl)-3-aminopiperidin-4-one |
Transformations of the 3-Methoxybenzoyl Moiety
The 3-methoxybenzoyl group is also a site for chemical modification, offering avenues for derivatization through aromatic substitution or reactions at the amide linkage.
The benzene ring of the 3-methoxybenzoyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the methoxy group and the carbonyl group—will determine the position of substitution. The methoxy group is an ortho-, para-director and an activating group, while the meta-directing carbonyl group is deactivating. The positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while the position ortho to the carbonyl and para to the methoxy (position 4) is particularly activated. However, steric hindrance from the piperidine ring might influence the regioselectivity. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be performed, provided the conditions are compatible with the other functional groups in the molecule.
Nucleophilic aromatic substitution (SNAAr) on the methoxybenzoyl ring is less likely unless a suitable leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. nih.gov
The amide bond connecting the 3-methoxybenzoyl group to the piperidine ring is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into 3-methoxybenzoic acid and piperidin-4-one oxime. The rate of hydrolysis would be influenced by the electronic nature of the aroyl group.
Furthermore, the amide linkage can be involved in various derivatization reactions. For instance, reduction of the amide carbonyl group using reagents like lithium aluminum hydride would yield the corresponding 1-(3-methoxybenzyl)piperidin-4-one oxime.
Radical Reactions and Associated Mechanistic Pathways
The this compound can participate in radical reactions, particularly involving the piperidine ring and the oxime functionality. The N-acyl group can influence the formation and stability of radical intermediates.
Iminyl radicals can be generated from the oxime moiety through N-O bond fragmentation, often initiated by transition metals or photolysis. nsf.gov These radicals can undergo intramolecular cyclization or intermolecular addition reactions. For instance, an intramolecular radical cyclization could potentially lead to the formation of bicyclic products.
Radical-mediated C-H functionalization of the piperidine ring is another possibility. The N-acyl group can act as a directing group in such transformations, guiding the reaction to specific positions on the ring. For example, palladium-catalyzed C-H arylation has been shown to occur at the C4 position of piperidines bearing certain directing groups. acs.org The formation of N-radicals on the piperidine nitrogen can also lead to cyclization reactions. nih.gov
The table below outlines potential radical reactions.
| Reaction Type | Reactive Site(s) | Initiator/Catalyst | Potential Outcome |
| Iminyl Radical Formation | Oxime N-O bond | Transition metal / Light | Intermediate for cyclization or addition reactions |
| C-H Functionalization | Piperidine C-H bonds | Radical initiator / Pd | Introduction of new substituents on the ring |
| N-Radical Cyclization | Piperidine Nitrogen | Radical initiator / Metal | Formation of bicyclic systems |
Structural Elucidation and Conformational Analysis of 1 3 Methoxybenzoyl Piperidin 4 One Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Configurational and Conformational Assignment
NMR spectroscopy is a cornerstone technique for determining the configuration and conformation of organic molecules in solution. For 1-(3-methoxybenzoyl)piperidin-4-one (B3072431) oxime, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
Conformational studies of similar N-acyl-piperidin-4-ones have revealed the presence of E and Z isomers due to the restricted rotation around the amide C-N bond. researchgate.net It is anticipated that 1-(3-methoxybenzoyl)piperidin-4-one oxime would also exhibit this isomerism. The piperidine (B6355638) ring itself is expected to adopt a chair conformation, which is a common feature for such systems. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum would be characterized by signals from the aromatic protons of the 3-methoxyphenyl (B12655295) group, the methoxy (B1213986) protons, and the protons of the piperidine ring. The protons on the piperidine ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts of the axial and equatorial protons would differ, providing insight into the ring's conformation. For a simple piperidine ring, protons alpha to the nitrogen typically appear around 2.79 ppm, while other ring protons are observed between 1.46 and 1.58 ppm. chemicalbook.com The presence of the benzoyl and oxime groups would shift these values. The oxime proton (-NOH) would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the benzoyl group and the oximated carbon at the 4-position of the piperidine ring would be readily identifiable. The chemical shifts of the piperidine ring carbons would further confirm the chair conformation. In related piperidin-4-one oximes, the C=N carbon signal appears around 156-158 ppm. researchgate.netnih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| Piperidine Protons (axial) | Multiplets | ~30-55 |
| Piperidine Protons (equatorial) | Multiplets | ~30-55 |
| Aromatic Protons | ~6.9 - 7.5 | ~110 - 160 |
| Oxime Proton (-OH) | Broad singlet | - |
| Benzoyl Carbonyl Carbon | - | ~170 |
| C=NOH Carbon | - | ~158 |
X-ray Crystallography for Solid-State Geometric and Stereochemical Characterization
In similar structures, the piperidine ring consistently adopts a chair conformation. nih.govresearchgate.net For instance, in 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime, the piperidone ring is in a chair conformation. nih.gov The benzoyl group attached to the nitrogen would likely be positioned equatorially to minimize steric hindrance. The dihedral angles between the piperidine ring and the aromatic ring of the benzoyl group would be a key feature of the crystal structure.
Interactive Data Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Piperidine Ring Conformation | Chair |
| Benzoyl Group Orientation | Equatorial |
Crystallographic studies on similar compounds often reveal weak intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal packing. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is employed to confirm the molecular weight and elemental composition of a compound. For this compound (C13H16N2O3), the expected molecular weight is approximately 248.28 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be used. mdpi.com The fragmentation of this compound is expected to proceed through characteristic pathways, including:
Cleavage of the benzoyl group, yielding a fragment corresponding to the 3-methoxybenzoyl cation (m/z 135) and the piperidin-4-one oxime radical cation.
Loss of the methoxy group from the benzoyl fragment.
Fragmentation of the piperidine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key vibrational modes would be:
O-H stretching: The hydroxyl group of the oxime would exhibit a broad absorption band in the region of 3200-3400 cm⁻¹. elixirpublishers.com
C=O stretching: The amide carbonyl group would show a strong absorption band around 1630-1660 cm⁻¹.
C=N stretching: The oxime C=N bond would have a characteristic absorption in the 1640-1680 cm⁻¹ region. researchgate.net
C-O stretching: The aryl ether linkage of the methoxy group would show strong bands around 1250 cm⁻¹ and 1030 cm⁻¹. rsc.org
Aromatic C-H and C=C stretching: These would appear in their characteristic regions of the spectrum. elixirpublishers.com
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted FTIR/Raman Frequency (cm⁻¹) |
| O-H (oxime) | 3200 - 3400 (broad) |
| C=O (amide) | 1630 - 1660 |
| C=N (oxime) | 1640 - 1680 |
| C-O (ether) | 1250 and 1030 |
| Aromatic C=C | 1450 - 1600 |
These spectroscopic techniques can also provide information about intermolecular hydrogen bonding, particularly involving the oxime's hydroxyl group.
Chiroptical Methods for Stereochemical Purity and Absolute Configuration Determination (If Applicable to Chiral Analogues)
The parent compound, this compound, is achiral. However, if chiral centers were introduced, for example, by substitution on the piperidine ring, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for determining the stereochemical purity and absolute configuration of the enantiomers. These techniques measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. For any synthesized chiral analogues, these methods would be crucial for their complete stereochemical characterization.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For piperidin-4-one oxime derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry and various electronic properties. researchgate.net These calculations provide a detailed picture of the electron distribution and reactivity sites within the molecule.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Table 1: Calculated Electronic Properties of a Representative Piperidin-4-one Oxime Derivative using DFT (B3LYP/6-311++G(d,p))
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. researchgate.net |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| First Hyperpolarizability (β₀) | Varies | Indicates non-linear optical (NLO) behavior, suggesting potential for intramolecular charge transfer. researchgate.net |
Conformational Landscape Analysis of the Piperidinone Ring and Oxime (E/Z) Isomers
The three-dimensional structure of 1-(3-methoxybenzoyl)piperidin-4-one (B3072431) oxime is defined by the conformation of the piperidine (B6355638) ring and the stereochemistry of the oxime group. Computational analysis is essential for exploring this conformational landscape.
The piperidin-4-one ring typically adopts a chair conformation to minimize steric and torsional strain. asianpubs.orgnih.gov Studies on related 2,6-diarylpiperidin-4-ones confirm that they exist predominantly in a chair conformation with bulky substituents occupying equatorial positions to enhance stability. asianpubs.orgnih.gov The introduction of substituents can cause some flattening of the ring, which can be quantified through computational geometry optimization. asianpubs.org
The oxime functional group (C=N-OH) can exist as two geometric isomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the substituents on the carbon atom. researchgate.net Theoretical calculations are used to determine the relative thermodynamic stabilities of these isomers. mdpi.com For most oximes, the (E)-isomer is found to be thermodynamically more stable than the corresponding (Z)-isomer. mdpi.com The energy barrier for E/Z isomerization can be computationally determined, with values for some systems being around 200 kJ/mol, making spontaneous interconversion at room temperature highly unlikely. mdpi.com The preference for one isomer over the other can be influenced by factors such as intramolecular hydrogen bonding, which might stabilize the (Z)-isomer in some cases, or steric hindrance. mdpi.com
Table 2: Theoretical Relative Energies of Piperidinone Oxime Isomers/Conformers
| Conformer/Isomer | Relative Energy (kcal/mol) | Predominant Conformation | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Piperidine Ring (Chair) | 0 (Reference) | Chair | Minimizes torsional and steric strain. nih.gov |
| Piperidine Ring (Boat) | > 5 | Twist-Boat | Generally less stable due to eclipsing interactions, but can be adopted in highly substituted systems. nih.gov |
| Oxime Isomer (E) | 0 (Reference) | E-isomer | Often the thermodynamically more stable isomer due to reduced steric repulsion. mdpi.com |
| Oxime Isomer (Z) | +1.5 to +5.0 | Z-isomer | Generally less stable, but can be stabilized by intramolecular hydrogen bonds. mdpi.com |
Reaction Mechanism Predictions and Transition State Elucidation via Computational Modeling
Computational modeling is a vital tool for elucidating the reaction mechanisms involved in the synthesis of 1-(3-methoxybenzoyl)piperidin-4-one oxime. The formation of an oxime from a ketone and hydroxylamine (B1172632) is a classic condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration. ic.ac.ukmdpi.com
Quantum mechanical calculations can map the entire reaction pathway, identifying the structures of intermediates and transition states. ic.ac.uk The first step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the piperidinone ring. ic.ac.uk This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. Computational models can determine the activation energy for this step and confirm that nitrogen, being more nucleophilic than oxygen, is the attacking atom. ic.ac.uk
The second stage is the acid- or base-catalyzed dehydration of the tetrahedral intermediate to form the final C=N double bond of the oxime. researchgate.netacs.org Computational studies can model the proton transfer steps required for the elimination of a water molecule. ic.ac.uk By calculating the free energies of all species along the reaction coordinate, a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction, which is often the dehydration of the intermediate. acs.orgfigshare.com
Table 3: Computationally Modeled Steps in Oxime Formation
| Step | Description | Key Species | Computational Insight |
|---|---|---|---|
| 1 | Nucleophilic Attack | Reactants (Ketone, Hydroxylamine), Transition State 1 | Nitrogen of hydroxylamine attacks carbonyl carbon. ic.ac.uk |
| 2 | Formation of Intermediate | Tetrahedral Intermediate (Carbinolamine) | A stable intermediate is formed after the initial attack. ic.ac.uk |
| 3 | Proton Transfer(s) | Protonated Intermediate | Protonation of the hydroxyl group facilitates its departure as water. researchgate.net |
| 4 | Dehydration | Transition State 2, Products (Oxime, Water) | Elimination of a water molecule forms the C=N double bond. This is often the rate-limiting step. acs.org |
Quantitative Structure-Property Relationship (QSPR) Studies of Related Oxime and Piperidinone Scaffolds (Focus on Non-Prohibited Properties)
Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net For scaffolds related to piperidinone and oximes, QSPR models can be developed to predict properties such as lipophilicity (logP), solubility, and chromatographic retention times without the need for experimental measurement. researchgate.netnih.gov
The QSPR methodology involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the molecules. nih.gov These descriptors can include:
Topological descriptors: Indices that describe the connectivity of atoms (e.g., Zagreb indices). researchgate.net
Geometrical descriptors: Parameters related to the 3D shape of the molecule (e.g., molecular volume, surface area). nih.gov
Electronic descriptors: Values derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov
Using statistical methods like multilinear regression (MLR), a mathematical equation is derived that links these descriptors to the property of interest. nih.gov For instance, a QSPR model for lipophilicity (logP) of piperidinone derivatives would allow for the rapid estimation of this property for newly designed analogs, which is crucial in fields like environmental science and materials chemistry. researchgate.net The predictive power of these models is rigorously validated using internal and external test sets. nih.gov
Table 4: Examples of Molecular Descriptors Used in QSPR Studies of Piperidinone Scaffolds
| Descriptor Class | Example Descriptor | Property Encoded |
|---|---|---|
| Topological | Second Zagreb Index (ZM2V) | Molecular branching and connectivity. researchgate.net |
| Geometrical | Molecular Density | Compactness of the molecular structure. nih.gov |
| Electronic | Dipole Moment X (DMx) | Polarity and charge distribution in a specific dimension. nih.gov |
| Quantum Chemical | HOMO Energy | Electron-donating ability. nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Quantum Chemical Calculations
Quantum chemical calculations have become an invaluable tool for the prediction of spectroscopic parameters, most notably NMR chemical shifts. rsc.org For a molecule like this compound, accurately predicting the ¹H and ¹³C NMR spectra can aid in its structural confirmation and the assignment of experimental signals.
The most common method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed in conjunction with DFT. rsc.org The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of the prediction is highly dependent on the level of theory, the basis set, and the treatment of environmental effects, particularly the solvent. nih.gov Solvent effects can be modeled implicitly using a Polarizable Continuum Model (PCM) or explicitly by including solvent molecules in the calculation, which is more computationally intensive but can be critical for accurately predicting the chemical shifts of protons involved in hydrogen bonding, such as the oxime -OH proton. nih.gov While ¹³C chemical shifts can often be predicted with high accuracy (mean absolute error < 2.0 ppm), ¹H shifts are more challenging due to their smaller range and higher sensitivity to subtle conformational and environmental changes. mdpi.com Nevertheless, computational methods like DP4+ analysis, which uses Bayesian statistics to compare calculated and experimental shifts, can provide a high degree of confidence in structural assignments. rsc.org
Table 5: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Piperidinone Oxime Structure
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO-PCM) | Deviation (Δδ) |
|---|---|---|---|
| C=O (Amide) | 169.5 | 170.1 | -0.6 |
| C=N (Oxime) | 158.2 | 157.5 | +0.7 |
| Piperidine C2/C6 | 45.3 | 46.0 | -0.7 |
| Piperidine C3/C5 | 35.8 | 35.1 | +0.7 |
| Methoxy (B1213986) Ar-C | 159.8 | 160.5 | -0.7 |
| Methoxy -CH₃ | 55.4 | 55.9 | -0.5 |
Derivatization Strategies and Advanced Synthetic Applications
Derivatization of the Piperidin-4-one Ring (e.g., Alkylation, Acylation, Arylation)
The piperidin-4-one ring in the title compound offers several positions for derivatization, primarily at the nitrogen atom and the carbon atoms alpha to the carbonyl (or oxime) group.
N-Acylation and N-Alkylation: The secondary amine within the piperidine (B6355638) ring is a prime site for functionalization. N-acylation can be readily achieved using standard acylating agents. For example, azacrownophanes containing a piperidin-4-one subunit have been successfully acylated with acetic anhydride (B1165640) under reflux conditions. cyberleninka.ru Similarly, N-alkylation of the piperidine nitrogen is a common transformation. For other piperidine systems, N-alkylation has been carried out using alkyl halides in the presence of a base. nih.gov It is expected that the nitrogen of 1-(3-methoxybenzoyl)piperidin-4-one (B3072431) could be readily acylated or alkylated under similar conditions, provided the benzoyl group is first removed, as the starting compound already possesses an N-aroyl group.
C-Alkylation: Alkylation of the carbon atoms alpha to the ketone (C-3 and C-5) is a powerful method for introducing substituents. This is typically achieved by forming an enolate under basic conditions, which then acts as a nucleophile towards an alkylating agent. fiveable.meresearchgate.net For instance, alkylation experiments on 1-benzoyl-4-piperidones have been described, leading to 3-substituted products. rsc.orgnih.gov The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature, allowing for regioselective alkylation. It is conceivable that deprotonation of 1-(3-methoxybenzoyl)piperidin-4-one (prior to oximation) with a strong base like lithium diisopropylamide (LDA) at low temperature would generate the enolate, which could then be trapped with an electrophile such as an alkyl halide. uwo.ca
Synthesis of Complex Polycyclic and Spirocyclic Systems Incorporating the Core Scaffold
The 1-(3-methoxybenzoyl)piperidin-4-one oxime scaffold is a valuable building block for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. mdpi.comnih.gov These structures are of interest in various fields of chemistry due to their rigid three-dimensional frameworks.
Spirocyclic Systems: Piperidin-4-ones are excellent precursors for the synthesis of spirocyclic compounds. researchgate.net One common approach involves the reaction of the piperidin-4-one with a bifunctional reagent that can form a new ring at the C-4 position. For example, spiro-thiadiazoline derivatives have been synthesized from 2,6-diarylpiperidin-4-ones via their thiosemicarbazones. nih.gov Another strategy involves intramolecular cyclization. For instance, a Dieckmann condensation of a suitably substituted piperidine derivative can lead to the formation of a spirocyclic ketone. beilstein-journals.org While direct examples using this compound are scarce, its ketone precursor could undergo condensation with various dinucleophiles or be elaborated into substrates for intramolecular cyclization reactions to form spiro-piperidines. eurekaselect.comresearchgate.netnih.gov
Polycyclic Systems: The piperidine ring can be fused to other ring systems to create polycyclic structures. Intramolecular cyclization reactions are a key strategy for achieving this. mdpi.com For example, 3-acetonyl-4-piperidones have been cyclized to form hexahydropyrindin-6-ones, which are bicyclic systems. rsc.org It is plausible that derivatization of the C-3 or C-5 position of the piperidin-4-one ring of the title compound with a suitable functional group could enable an intramolecular cyclization to form a fused polycyclic system.
Role as a Versatile Synthetic Intermediate for Non-Biological Target Molecules
While much of the research on piperidine derivatives focuses on their pharmacological applications, the unique reactivity of compounds like this compound makes them potentially valuable intermediates for the synthesis of non-biological target molecules, such as functional materials or polymers. nih.gov
The oxime group itself can participate in various reactions beyond simple functionalization. For instance, under certain conditions, oximes can undergo the Beckmann rearrangement to form amides, which could then be incorporated into polyamide structures. britannica.com Furthermore, the piperidin-4-one moiety is a versatile synthon that can be transformed into a variety of other functional groups, thereby expanding its utility in materials synthesis. The presence of the aromatic ring with a methoxy (B1213986) substituent also offers possibilities for further functionalization, such as electrophilic aromatic substitution, to attach moieties that could impart specific optical or electronic properties to a larger molecule or polymer.
Applications in Coordination Chemistry as Ligands for Metal Ions
Oximes are well-known for their ability to coordinate with a wide range of metal ions, acting as versatile ligands in coordination chemistry. britannica.comnih.gov They can coordinate to metal centers through either the nitrogen or oxygen atom of the oxime group, or in a bidentate fashion. researchgate.net The deprotonated form, the oximato group, is also an excellent ligand. at.ua
The this compound molecule possesses multiple potential coordination sites: the oxime nitrogen and oxygen, the amide oxygen, and the methoxy oxygen. This suggests that it could act as a multidentate ligand, forming stable complexes with various metal ions. The coordination behavior would likely depend on the nature of the metal ion, the reaction conditions, and the presence of other ligands. For example, di-2-pyridyl ketoxime has been shown to coordinate to various metal ions in different modes, leading to the formation of mononuclear or polynuclear complexes with interesting structural and electronic properties. nih.gov While specific studies on the coordination chemistry of this compound are not widely reported, the general principles of oxime coordination chemistry suggest its potential to form a diverse range of metal complexes. researchgate.net These complexes could find applications in areas such as catalysis, materials science, and as models for understanding biological systems.
| Potential Donor Atoms | Possible Coordination Mode | Potential Metal Ions |
|---|---|---|
| Oxime Nitrogen | Monodentate | Transition metals (e.g., Cu(II), Ni(II), Co(II), Pt(II)) |
| Oxime Oxygen (as oximato) | Monodentate | Harder metal ions |
| Oxime Nitrogen and Oxygen | Bidentate (chelate) | Transition metals |
| Oxime N, Amide O | Bidentate (chelate) | Various metal ions |
| Oxime N, Methoxy O | Bidentate (chelate) | Lewis acidic metals |
Future Research Directions and Emerging Trends in Fundamental Chemical Research
Development of Novel Catalytic Systems for Specific Transformations of the Oxime and Piperidinone Moieties
The reactivity of both the oxime and the piperidinone core can be selectively harnessed through the development of advanced catalytic systems. Future research could focus on transformations that modify these groups to create a diverse range of new chemical entities.
One of the most valuable transformations for oximes is their reduction. Heterogeneous catalytic hydrogenation presents a robust method for selectively producing either primary amines or hydroxylamines from oximes, depending on the catalyst and reaction conditions. mdpi.comencyclopedia.pub For instance, palladium-based catalysts typically facilitate the reduction of the N-O bond first, leading to amines, while platinum-based catalysts can favor C=N bond reduction, potentially allowing for the isolation of hydroxylamines. mdpi.comencyclopedia.pub The development of highly selective catalysts for the hydrogenation of the 1-(3-Methoxybenzoyl)piperidin-4-one (B3072431) oxime could yield either the corresponding aminopiperidine or hydroxylaminopiperidine, which are valuable building blocks. mdpi.com
Another classic and powerful reaction of ketoximes is the Beckmann rearrangement, which transforms the oxime into a substituted amide or, in the case of cyclic oximes, a lactam. wikipedia.orgmasterorganicchemistry.comlibretexts.org This acid-catalyzed rearrangement proceeds via the migration of the group anti-periplanar to the oxime's hydroxyl group. masterorganicchemistry.comorganic-chemistry.org Applying this to 1-(3-Methoxybenzoyl)piperidin-4-one oxime would result in the formation of a substituted azapanedione (a seven-membered lactam), significantly expanding the structural diversity accessible from this scaffold. Research into novel, milder catalysts, such as boronic acids or triphosphazene systems, could improve yields and functional group tolerance for this transformation. organic-chemistry.org
Beyond the oxime, the piperidinone ring itself is a target for catalytic functionalization. Methods for C-H bond amination could introduce new functionalities onto the piperidine (B6355638) core. researchgate.net Furthermore, electrochemical ring-opening reactions have been shown to cleave C-N bonds in piperidine-containing peptides to yield valuable peptide aldehydes, a strategy that could be adapted for this compound. thieme-connect.com
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Moiety | Catalyst Examples | Potential Product(s) |
| Catalytic Hydrogenation | Oxime | Pd/C, Pt/C, Pd(OH)₂/C mdpi.comencyclopedia.pub | 1-(3-Methoxybenzoyl)piperidin-4-amine or 1-(3-Methoxybenzoyl)-4-(hydroxylamino)piperidine |
| Beckmann Rearrangement | Oxime | Strong Acids (H₂SO₄), PCl₅, Boronic Acid wikipedia.orgorganic-chemistry.org | Substituted Azapanedione (Lactam) |
| C-H Functionalization | Piperidinone | Rhodium catalysts researchgate.net | Functionalized Piperidinone Derivatives |
| Ring-Opening Reaction | Piperidinone | Electrochemical methods thieme-connect.com | Aldehyde-containing acyclic compounds |
Exploration of Photo- and Electrocatalytic Approaches in Compound Synthesis and Reactivity
Photo- and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, operating under mild conditions without the need for harsh reagents. nih.gov
Photochemical reactions of oximes are well-documented and provide pathways to unique products. researchgate.net The photo-Beckmann rearrangement, for example, can yield lactams via a singlet excited state and an oxazirane intermediate, sometimes with different regioselectivity compared to the acid-catalyzed version. researchgate.netcdnsciencepub.com Additionally, photoredox catalysis can induce the fragmentation of the oxime's N-O bond to generate iminyl radicals. nsf.govdntb.gov.ua These highly reactive intermediates can participate in cyclizations and other bond-forming reactions, opening up novel synthetic routes from the this compound scaffold. nsf.govdntb.gov.ua Visible-light-mediated protocols have also been developed for the synthesis of oximes from nitroalkanes, suggesting alternative synthetic strategies. nih.gov
Electrocatalysis provides another avenue for sustainable synthesis and functionalization. nih.gov Electrocatalytic hydrogenation, using water as the proton source, can reduce pyridines to piperidines at ambient temperature and pressure, a strategy that could be adapted for the reduction of the oxime group. researchgate.netnih.gov Electrochemical methods have been successfully employed to synthesize piperidine derivatives through reductive cyclization and to perform ring-opening C-N bond cleavage. thieme-connect.comnih.gov An emerging electrocatalytic approach combines the oxygen reduction reaction (ORR) to generate H₂O₂ in situ, which then participates in the ammoximation of ketones to produce oximes under ambient conditions. nih.gov Exploring these electro-organic reactions could lead to efficient and environmentally friendly methods for both the synthesis and transformation of this compound.
Table 2: Comparison of Photo- and Electrocatalytic Methods
| Method | Key Principle | Potential Applications for the Scaffold | Advantages |
| Photocatalysis | Use of light to excite a catalyst, enabling electron transfer. | Photo-Beckmann rearrangement, iminyl radical generation, novel synthesis routes. researchgate.netnsf.gov | Mild conditions, high selectivity, access to unique reactive intermediates. nih.gov |
| Electrocatalysis | Use of electrical potential to drive chemical reactions at an electrode surface. | Electrocatalytic hydrogenation, ring-opening reactions, efficient oxime synthesis. thieme-connect.comresearchgate.netnih.gov | Avoids harsh chemical reagents, potential for scalability, uses renewable energy. nih.govnih.gov |
Integration of Machine Learning and AI in the Prediction of Compound Synthesis and Reactivity
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, planning synthetic routes, and accelerating the discovery of new molecules. mdpi.comuniversiteitleiden.nltue.nl
For a molecule like this compound, AI can play a significant role in several areas. Forward-reaction prediction models can forecast the products, yields, and potential side products of unknown reactions, reducing the need for extensive experimental screening. rjptonline.orgnih.gov This would be invaluable when exploring novel catalytic, photochemical, or electrochemical transformations of the scaffold.
Table 3: Applications of AI and Machine Learning in Chemical Research
| AI/ML Application | Description | Relevance to the Compound |
| Reaction Prediction | Algorithms predict the outcome, including yield and side products, of a chemical reaction based on reactants and conditions. rjptonline.orgnih.gov | Optimizes conditions for transformations like Beckmann rearrangement or hydrogenation; predicts feasibility of novel reactions. nih.gov |
| Retrosynthesis Planning | AI designs synthetic routes to a target molecule by working backward from the product. nih.govmit.edu | Proposes efficient and novel synthetic pathways to the core scaffold and its derivatives. |
| Property Prediction | Models forecast physical, chemical, and biological properties of novel molecules. universiteitleiden.nlnih.gov | Guides the design of new derivatives with desired characteristics for materials or other applications. |
| Data-Driven Discovery | Integrates automated experiments with ML to accelerate the discovery of new reactions and materials. scitechdaily.com | Enables high-throughput screening of catalysts and reaction conditions for the scaffold. |
Design of Chemically Diverse Libraries Based on the Piperidinone Oxime Scaffold for Materials Science Applications
The piperidine ring is a prevalent heterocyclic motif found in a wide array of functional materials and pharmaceuticals. hashnode.devnih.gov By systematically modifying the this compound scaffold, it is possible to generate chemically diverse libraries for applications in materials science.
The versatility of the scaffold allows for modification at several positions: the benzoyl ring, the piperidinone core, and the oxime. For example, the oxime functionality itself can be used in the formation of polymers or dynamic materials. nsf.govresearchgate.net The piperidine unit is a key component in materials like proton exchange membranes for high-temperature fuel cells and in bioactive films for controlled release applications. nih.govacs.org
Future research could focus on creating a library of derivatives by, for instance, varying the substituent on the benzoyl ring, functionalizing the piperidinone ring through catalytic methods, or converting the oxime to other functional groups. These new molecules could then be screened for properties relevant to materials science, such as thermal stability, conductivity, or self-assembly behavior. The development of piperidine-based polymers, for instance, is an active area of research. hashnode.dev
Table 4: Potential Materials Science Applications from Scaffold Derivatives
| Structural Modification | Target Functional Group | Potential Material Application | Relevant Research Area |
| Polymerization via oxime | Oxime | Dynamic covalent polymers, self-healing materials. nsf.gov | Polymer Chemistry |
| Introduction of acidic/basic groups | Piperidinone/Benzoyl Ring | Proton exchange membranes for fuel cells. acs.org | Energy Materials |
| Grafting onto a polymer backbone | Entire Scaffold | Bioactive films for drug delivery or antimicrobial surfaces. nih.gov | Biomaterials Science |
| Synthesis of organometallic complexes | Oxime/Nitrogen atoms | Heterogeneous catalysts, magnetic materials. researchgate.netacs.org | Inorganic Materials |
Investigations into Non-Covalent Interactions and Supramolecular Assembly of Oxime-Containing Systems
Supramolecular chemistry explores the assembly of molecules into ordered structures through non-covalent interactions. fortunejournals.comnumberanalytics.com The oxime functional group is a particularly effective tool in this field due to its ability to act as both a hydrogen bond donor (the -OH group) and acceptor (the nitrogen atom). rsc.orgacs.org
The most common hydrogen bonding motif for oximes is the O-H···N interaction, which frequently leads to the formation of highly predictable and stable centrosymmetric dimers. eurjchem.comscispace.comcapes.gov.br This makes the oxime group a reliable "synthon" for crystal engineering. For this compound, these strong, directional hydrogen bonds would likely be the primary drivers of its supramolecular assembly.
Table 5: Non-Covalent Interactions in this compound Assembly
| Interaction Type | Participating Moieties | Expected Role in Supramolecular Structure | Strength |
| Hydrogen Bonding | Oxime (-C=N-OH) | Primary interaction, likely forming R²₂(6) dimers via O-H···N bonds. eurjchem.comscispace.com | Strong, Directional |
| π-π Stacking | 3-Methoxybenzoyl Ring | Secondary interaction, contributing to packing and stability. fortunejournals.com | Moderate, Directional |
| Dipole-Dipole | Carbonyl (C=O), Methoxy (B1213986) (-OCH₃) | Contributes to the overall lattice energy and packing arrangement. fortunejournals.com | Moderate |
| van der Waals Forces | Entire Molecule | Non-specific attractive forces that stabilize the crystal lattice. numberanalytics.com | Weak, Non-directional |
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing 1-(3-Methoxybenzoyl)piperidin-4-one oxime?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous piperidin-4-one oximes, a common approach includes:
- Step 1 : Condensation of substituted benzoyl chloride with piperidin-4-one under basic conditions (e.g., triethylamine in dry dichloromethane).
- Step 2 : Oxime formation via reaction with hydroxylamine hydrochloride in ethanol/water under reflux.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Reference structural analogs in , where similar oximes were synthesized for antimicrobial studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm methoxybenzoyl and oxime functional groups. Key signals include methoxy protons (~δ 3.8 ppm) and oxime proton (~δ 8–9 ppm).
- X-ray Crystallography : Resolve stereochemistry and confirm the oxime configuration (E/Z), as demonstrated for structurally related piperidin-4-one oximes in .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What precautions are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid prolonged skin contact, as piperidine derivatives may exhibit uncharacterized toxicity (see for general piperidine safety protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., microbial strains, solvent controls) as in ’s antimicrobial studies .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., purity, solvent effects). Reference ’s framework for evaluating data validity .
- Dose-Response Curves : Use IC50/EC50 comparisons across studies to assess potency variations.
Q. What experimental designs are optimal for studying its mechanism of action in biological systems?
- Methodological Answer :
- Factorial Design : Vary parameters like concentration, pH, and temperature to identify interaction effects ( ) .
- Theoretical Frameworks : Link to receptor-binding or enzyme-inhibition models. For example, molecular docking studies can predict binding affinity to microbial targets (e.g., DNA gyrase), guided by ’s antimicrobial focus .
- Control Groups : Include positive/negative controls (e.g., known inhibitors) and validate via Western blot or fluorescence assays.
Q. How can computational modeling be integrated with experimental data to predict reactivity or stability?
- Methodological Answer :
- DFT Calculations : Model the oxime’s tautomeric equilibrium (E/Z isomers) and predict stability under varying pH.
- MD Simulations : Simulate interactions with biological membranes or proteins. Cross-validate with experimental data (e.g., NMR chemical shifts, kinetic studies).
- Software Tools : Use Gaussian, GROMACS, or AutoDock, aligning with ’s emphasis on theory-driven methodology .
Q. What strategies address challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst loading). ’s factorial design principles are applicable here .
- Green Chemistry : Explore solvent-free conditions or biocatalysts to improve scalability.
- In-line Analytics : Implement HPLC or FTIR monitoring for real-time quality control.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
